Scandium antimonide

Übersicht

Beschreibung

Scandium Antimonide is a compound of Scandium and Antimony. It is known as a semimetal . Antimonides are compounds of antimony with more electropositive elements .

Synthesis Analysis

This compound can be synthesized from Scandium metal and other compounds in an all-solid-state reaction . A thorough study on the thermal transport properties of ScSb was carried out by combining first-principles calculations with Boltzmann transport theory .

Molecular Structure Analysis

The dynamic stability of ScSb is verified by the phonon dispersion curve without an imaginary part . Known antimonides include isolated Sb3− ions (in Li3Sb, Na3Sb), dumbbells Sb4− 2 in Cs4Sb2, discrete antimony chains, for example, Sb8− 6 in SrSb3, infinite spirals (Sb−)n (in NaSb, RbSb), planar four-membered rings Sb2− 4, Sb3− 7 cages in Cs3Sb, and net shaped anions Sb2− 3 in BaSb3 .

Physical And Chemical Properties Analysis

At room temperature, the calculated lattice thermal conductivity of ScSb is 29.9 W m−1 K−1, which is greatly larger than that of LaP (3.19 W m−1 K−1) due to its higher group velocity and smaller average Grüneisen parameter . The temperature-dependent electronic transport properties, such as Seebeck coefficient, electrical conductivity, power factor, and thermal conductivity, as a function of chemical potential, are also investigated .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- Scandium dysprosium antimonide, ScDySb, synthesized from scandium metal and DySb, exhibits antiferromagnetic ordering below 35.4 K. X-ray structure determination at 30 K showed no significant structural changes during the magnetic phase transition. The bonding properties are comparable to Sc2Sb, indicating potential applications in magnetic materials (Nuss, Wedig, & Jansen, 2010).

Ultrasonic Study in Scandium Antimonide Semiconductors

- Ultrasonic properties such as attenuation, sound velocities, and acoustic coupling constants have been investigated in cubic this compound semiconductors. The study of these properties at various temperatures provides insights into the material's behavior under different conditions, which is crucial for its application in electronics and material science (Gupta, Srivastava, & Thapa, 2012).

Scandium Rare-Earth Metal Antimonides

- New ternary La2Sb‐Type compounds, ScRESb (RE = La, Ce, Pr, Nd, Sm, Tb), were synthesized from scandium metal and binary RESb. These materials exhibit unique crystal structures and magnetic properties, indicating potential applications in materials science, especially where specific geometric parameters and magnetic behaviors are essential (Nuss & Jansen, 2014).

Scandium in Industrial and Medical Applications

- Scandium and its compounds are utilized in various industrial fields due to unique chemical and physical properties. The paper discusses developments in scandium separation, purification, and preconcentration, highlighting its applications in producing radiopharmaceuticals for nuclear medicine (Pyrzyńska, Kilian, & Pęgier, 2019).

Scandium's Metallurgical Applications

- Scandium's excellent elemental properties and alloying potential are highlighted, despite challenges in extraction and market availability. Its use in various alloys, particularly for structural and functional applications, demonstrates its significance in metallurgy (Riva, Yusenko, Lavery, Jarvis, & Brown, 2016).

Structural Phase Transition and Elastic Behavior

- Structural aspects of scandium antimonides, particularly the phase transition from NaCl-type to CsCl-type structure, were studied. This research provides valuable insights into the material's structural integrity under different pressures, relevant for high-pressure applications (Varshney, Kaurav, Sharma, & Singh, 2008).

Scandium Oxide for UV Laser Applications

- Scandium oxide has been proven as a damage-resistant material in laser coatings for use at 248 nm, indicating its potential in high-power UV laser applications (Rainer, Lowdermilk, Milam, Hart, Lichtenstein, & Carniglia, 1982).

Safety and Hazards

Scandium is a flammable solid. It should be kept away from heat/sparks/open flames/hot surfaces. No smoking is allowed near it. Ground/bond container and receiving equipment should be used. Use explosion-proof electrical/ventilating/lighting/equipment. Wear protective gloves/eye protection/face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction .

Zukünftige Richtungen

The calculated maximum figure of merit ZT of ScSb is only 0.044 at 900 K. Therefore, for the thermoelectric application of ScSb, it is necessary to improve the correlated parameters in other ways . With the outbreak of the global energy crisis, the issue of energy sustainability and security has become the focus of attention. Since thermoelectric (TE) materials can be used to convert waste heat into useful electricity, they may play an important role in relieving the energy crisis .

Eigenschaften

IUPAC Name |

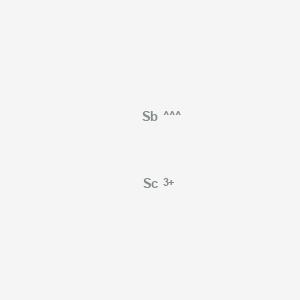

antimony;scandium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb.Sc/q;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGYEQBGYVYJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sc+3].[Sb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SbSc+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.716 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12166-36-8 | |

| Record name | Antimony, compd. with scandium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with scandium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with scandium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.